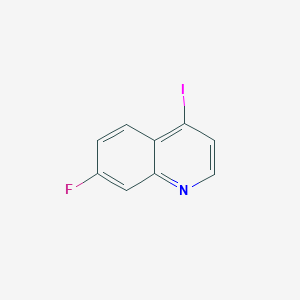

7-Fluoro-4-iodoquinoline

Description

Properties

IUPAC Name |

7-fluoro-4-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOWOPZTFSURHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Functionalization of Quinoline Derivatives

The synthesis of halogenated quinolines such as 7-fluoro-4-iodoquinoline typically involves multi-step processes starting from substituted quinolines or related precursors. A common approach is selective fluorination at the 7-position followed by iodination at the 4-position.

Synthesis via Fluoroquinoline Precursors

One documented method involves starting from 4-fluoroquinoline derivatives, which undergo sulfonation and subsequent halogenation steps. For example, a patented process for 4-fluoroisoquinoline derivatives involves:

- Reacting 4-fluoroisoquinoline or its salt with sulfuric anhydride (with or without sulfuric acid) to form 4-fluoroisoquinoline-5-sulfonic acid.

- Subsequent reaction with halogenating reagents to yield sulfonyl halides.

- Control of reaction parameters such as acid amount (1 to 1.5 mol per mol of substrate), temperature (10–70 °C), and reaction time (0.2 to 7 hours) is critical for optimal yield and purity.

- Purification by acid-added salt formation and pH-controlled extraction enhances product isolation.

While this method is specific to isoquinolines, similar principles apply to quinoline derivatives, including 7-fluoro-4-iodoquinoline, where selective halogenation is achieved through controlled sulfonation and halogen exchange.

Cyclization and Substitution Routes

Another approach, although more commonly reported for related bromo-iodoquinolines, involves multi-step cyclization and substitution starting from anilines and Meldrum’s acid or orthoformates. Although this method primarily targets 6-bromo-4-iodoquinoline, the synthetic logic is adaptable to fluoro derivatives:

- Formation of intermediate dioxane-dione derivatives by reacting Meldrum’s acid and triethyl orthoformate.

- Cyclization with substituted anilines to form hydroxyquinoline intermediates.

- Chlorination using phosphorus oxychloride (POCl3) to form chloroquinoline.

- Halogen exchange with sodium iodide in acetonitrile to obtain the iodoquinoline derivative.

- Optimization of reaction temperature and solvent improves yield and reduces impurities.

This route highlights the importance of stepwise functional group transformations and halogen exchange reactions in quinoline synthesis.

Organometallic Exchange and Continuous Flow Techniques

Recent advances have demonstrated efficient preparation of halogenated quinolines through organometallic intermediates, particularly using iodo-magnesium exchange:

- Treatment of 7-chloro-4-iodoquinoline with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in tetrahydrofuran (THF) at room temperature rapidly forms organomagnesium intermediates within 10 minutes.

- Subsequent quenching with electrophiles such as benzaldehyde yields functionalized quinoline derivatives.

- Continuous flow microreactor technology enhances mixing and reaction control, enabling scalable synthesis with improved yields and shorter reaction times.

- The flow system uses syringe pumps, T-mixers, and coil reactors to precisely control residence time and temperature, facilitating rapid iodo-magnesium exchange and functionalization.

- This method allows selective functionalization at the 4-position of 7-chloroquinolines, which can be adapted for 7-fluoro-4-iodoquinoline synthesis by analogous substitution strategies.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-iodoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

7-Fluoro-4-iodoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.

Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the iodine atom increases its reactivity with target enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- Reactivity: Iodine at position 4 enables Suzuki-Miyaura cross-coupling reactions, distinguishing it from 4-hydroxy or 4-amino analogs (e.g., 4-Hydroxy-7-chloro-3-iodoquinoline ), which prioritize hydrogen bonding or proton donation.

Functional Group Variations

- 4-Hydrazino Derivatives: 7-Fluoro-4-hydrazinoquinoline () acts as a precursor for Schiff base formation, contrasting with the iodo group’s role in metal-catalyzed reactions .

- Carboxylic Acid Derivatives: 7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid () exhibits distinct acidity and metal-chelating properties due to the carboxylic acid group, limiting its utility in cross-coupling but enhancing applications in coordination chemistry .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Fluoro-4-iodoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, iodination at the 4-position of quinoline derivatives often employs iodine monochloride (ICl) in acetic acid under reflux, while fluorination may use hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride). Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for cross-coupling). Yield optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 substrate:iodinating agent) .

| Example Reaction Conditions |

|---|

| Solvent: Acetic acid/DCM (1:1) |

| Temperature: 100°C, 12 hours |

| Catalyst: None |

| Yield: 65–70% (unoptimized) |

Q. How can researchers confirm the molecular structure of 7-Fluoro-4-iodoquinoline using spectroscopic methods?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR : NMR detects fluorine at ~-110 ppm (vs CFCl), while NMR identifies aromatic protons (δ 7.5–8.5 ppm). NMR confirms iodine’s electron-withdrawing effect (downfield shift at C-4).

- MS : High-resolution ESI-MS verifies the molecular ion peak ([M+H] at m/z 277.95).

- X-ray crystallography (if crystalline): Resolves halogen bonding patterns and planar quinoline geometry. Cross-validate with computational data (e.g., InChI key from PubChem) .

Q. What are the primary applications of 7-Fluoro-4-iodoquinoline in pharmaceutical research?

- Methodological Answer : The compound serves as a precursor for:

- Anticancer agents : Iodine’s leaving group capability enables Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl pharmacophores.

- Antimicrobial scaffolds : Fluorine enhances membrane permeability and metabolic stability.

- PET tracers : -labeled derivatives are explored for imaging. Prioritize in vitro assays (e.g., cytotoxicity on HeLa cells) and ADMET profiling to validate therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the purity and scalability of 7-Fluoro-4-iodoquinoline synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to assess variables:

- Solvent screening : Test polar aprotic solvents (e.g., DMF) for iodination efficiency.

- Catalyst loading : Evaluate Pd(OAc) (0.5–2 mol%) for coupling reactions.

- Workup protocols : Implement column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification. Scalability requires transitioning from batch to flow chemistry, ensuring consistent heat/mass transfer .

Q. What strategies resolve contradictions in reported biological activity data for 7-Fluoro-4-iodoquinoline derivatives?

- Methodological Answer : Discrepancies may arise from assay variability or impurity interference. Solutions include:

- Dose-response validation : Repeat assays with standardized protocols (e.g., IC in triplicate).

- Metabolite profiling : Use LC-MS to identify active/degradation products.

- Structural analogs : Synthesize and test 7-Fluoro-4-bromoquinoline to isolate halogen effects. Cross-reference with CAS Common Chemistry or PubChem data .

Q. How can computational methods complement experimental data in analyzing 7-Fluoro-4-iodoquinoline’s reactivity?

- Methodological Answer :

- DFT calculations : Predict electrophilic aromatic substitution sites (e.g., C-5 vs. C-8 reactivity) using Gaussian09 at B3LYP/6-31G* level.

- Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) with AutoDock Vina.

- SAR analysis : Correlate logP (2.8 ± 0.2) and pKa (1.5 for fluorine) with bioavailability using QSAR models. Validate with experimental logD (shake-flask method) .

Data Validation and Reproducibility

Q. What criteria ensure the reproducibility of synthetic procedures for 7-Fluoro-4-iodoquinoline?

- Methodological Answer : Document:

- Full spectral datasets (NMR, IR, HRMS) in Supporting Information.

- Batch-specific yields and purity (HPLC ≥95%).

- Error margins : Report standard deviations for triplicate experiments. Follow Beilstein Journal guidelines for experimental detail rigor .

Q. How should researchers handle conflicting spectroscopic interpretations for novel derivatives?

- Methodological Answer : Perform:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Isotopic labeling : Synthesize -labeled intermediates to track coupling patterns.

- Peer validation : Share raw data via repositories like Zenodo for independent analysis .

Ethical and Methodological Compliance

Q. What ethical considerations apply to biological testing of 7-Fluoro-4-iodoquinoline derivatives?

- Methodological Answer : Ensure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.